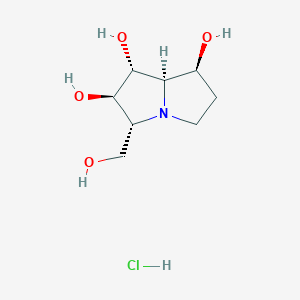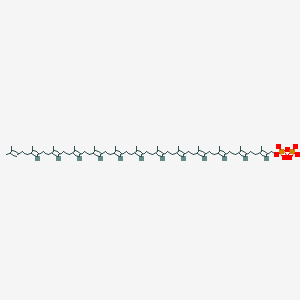
3-Deoxycapsidiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-deoxycapsidiol is an eremophilane sesquiterpenoid that is (+)-5-epi-aristolochene carrying an additional 1beta-hydroxy substituent. It is an eremophilane sesquiterpenoid and a secondary allylic alcohol. It derives from a (+)-5-epi-aristolochene.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Deoxycapsidiol has been a subject of research in the field of organic chemistry, particularly in the synthesis of phytoalexins. A study by Whitehead et al. (1990) demonstrated the synthesis of (+)-5-epi-aristolochene, a precursor of capsidiol and debneyol, from capsidiol via (+)-1-deoxycapsidiol. This research highlighted the importance of 3-deoxycapsidiol in understanding the biosynthesis of important phytoalexins in plants (Whitehead, Ewing, Threlfall, Cane, & Prabhakaran, 1990).
Biomedical Research
In the context of biomedical research, 3-deoxycapsidiol plays a role in the understanding of enzymatic processes. Sato et al. (1993) conducted a study on 3-deoxyglucosone reductase, which is involved in the reduction of 3-deoxyglucosone, a reactive intermediate in glucose-mediated protein cross-linking. This research is pivotal in understanding the enzymatic pathways that protect proteins from damage in biological systems (Sato, Inazu, Yamaguchi, Nakayama, Deyashiki, Sawada, & Hara, 1993).
Application in Disease Models
In disease model research, the principles of Reduction, Refinement, and Replacement (3Rs) are crucial. Graham and Prescott (2015) discussed the multifactorial role of the 3Rs in harm-benefit analysis in animal models of disease, emphasizing the importance of minimizing animal use and suffering while supporting high-quality science (Graham & Prescott, 2015).
Propiedades
Nombre del producto |
3-Deoxycapsidiol |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(1R,4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-6-7-13-14(16)8-5-11(3)15(13,4)9-12/h7,11-12,14,16H,1,5-6,8-9H2,2-4H3/t11-,12-,14-,15-/m1/s1 |
Clave InChI |
NJWPLFBOSCSZFA-QHSBEEBCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O |
SMILES canónico |
CC1CCC(C2=CCC(CC12C)C(=C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![TG(18:0/18:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263486.png)



![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)

![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)




